4-Chloro-5-iodo-6-methylnicotinonitrile
Overview
Description
4-Chloro-5-iodo-6-methylnicotinonitrile is a chemical compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol It is a derivative of nicotinonitrile, characterized by the presence of chlorine, iodine, and methyl groups on the pyridine ring
Preparation Methods
The synthesis of 4-Chloro-5-iodo-6-methylnicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of 6-methylnicotinonitrile, followed by selective iodination and chlorination under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
4-Chloro-5-iodo-6-methylnicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-5-iodo-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-6-methylnicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-5-iodo-6-methylnicotinonitrile include other halogenated nicotinonitriles, such as:
- 4-Chloro-5-bromo-6-methylnicotinonitrile
- 4-Chloro-5-fluoro-6-methylnicotinonitrile
- 4-Chloro-5-iodo-6-ethylnicotinonitrile
These compounds share structural similarities but differ in their halogen substituents, which can influence their chemical reactivity and biological activity. The unique combination of chlorine and iodine in this compound may confer distinct properties that make it particularly useful in specific applications .
Properties
IUPAC Name |
4-chloro-5-iodo-6-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c1-4-7(9)6(8)5(2-10)3-11-4/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOOAQOBOZJTJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1I)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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